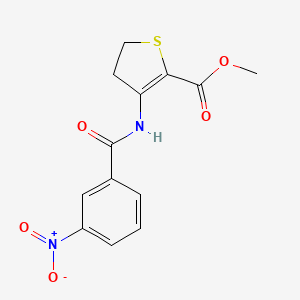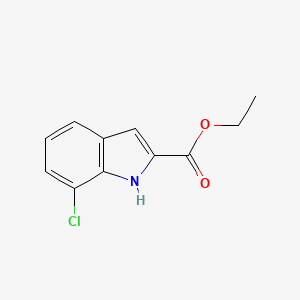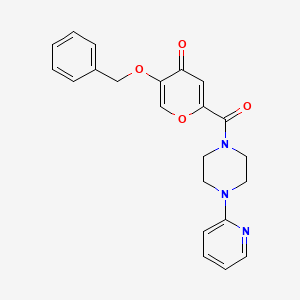
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide, also known as CMBSA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential applications in various fields, including cancer research, biochemistry, and pharmacology. In cancer research, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been used as a tool to study the structure and function of proteins. In pharmacology, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been investigated as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In addition, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases (PTPs), the activation of protein kinases, and the modulation of intracellular signaling pathways. In addition, N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is its high potency and specificity, which makes it a valuable tool for studying various biological processes. However, one of the main limitations of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other molecules and proteins. In addition, further studies are needed to fully understand the mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide and its effects on various biological processes.
Synthesis Methods
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide involves the reaction of 2-(1-hexylbenzimidazol-2-yl)sulfanylacetic acid with 2-chloro-3-methylbutanenitrile in the presence of a base. The resulting product is then purified by column chromatography to obtain N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide in high purity and yield.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS/c1-5-6-7-10-13-25-18-12-9-8-11-17(18)23-20(25)27-14-19(26)24-21(4,15-22)16(2)3/h8-9,11-12,16H,5-7,10,13-14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIFTASNSKWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



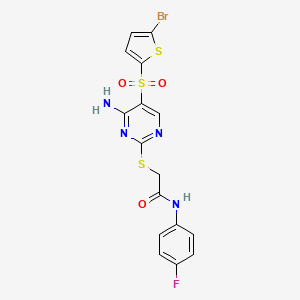
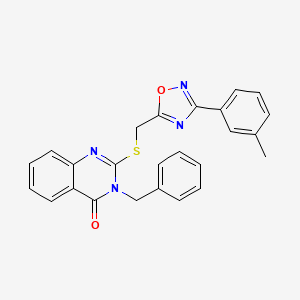

![2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide](/img/structure/B2434197.png)
![methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2434200.png)
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)
